molecular formula C20H19Cl2N3O2S B2634139 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate CAS No. 941935-74-6

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate

Cat. No.: B2634139
CAS No.: 941935-74-6
M. Wt: 436.35
InChI Key: CAJTYJTYEZTJSE-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a piperazine moiety, and a dichlorobenzoate group, which together contribute to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

tuberculosis , suggesting that this compound may also target similar biological entities.

Mode of Action

Benzothiazole derivatives have been shown to interact with their targets and cause changes that lead to their inhibitory effects .

Biochemical Pathways

It is known that benzothiazole derivatives can affect various biochemical pathways, leading to their observed biological effects .

Result of Action

tuberculosis , suggesting that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclooxygenase enzymes, particularly cyclooxygenase-2, which is involved in the inflammatory response . The interaction with cyclooxygenase-2 results in the inhibition of prostaglandin synthesis, thereby exhibiting anti-inflammatory properties. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further modulating biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit cytotoxic effects on certain cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells . The compound induces apoptosis in these cells by activating caspase enzymes and disrupting mitochondrial membrane potential. Furthermore, it affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in cancer cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it binds to the active site of cyclooxygenase-2, inhibiting its activity and reducing the production of inflammatory mediators . Additionally, the compound interacts with DNA and RNA, affecting transcription and translation processes. These interactions result in altered gene expression patterns, contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various conditions, maintaining its biochemical activity over extended periods . It undergoes gradual degradation in the presence of certain enzymes, leading to the formation of metabolites with different biological activities. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of inflammatory responses and persistent cytotoxic effects on cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and anticancer properties without significant adverse effects . At higher doses, it can cause toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s therapeutic benefits are maximized at specific dosage ranges, beyond which toxicity becomes a concern. These findings highlight the importance of optimizing dosage regimens to achieve desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites may exhibit different biological activities compared to the parent compound. Additionally, the compound affects metabolic flux by altering the levels of key metabolites involved in energy production and cellular signaling pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides and multidrug resistance-associated proteins . Once inside the cells, it binds to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its activity. For instance, the compound’s localization in mitochondria allows it to disrupt mitochondrial membrane potential, leading to apoptosis in cancer cells. Additionally, its presence in the cytoplasm enables interactions with cytoplasmic proteins and enzymes, further modulating cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Piperazine Moiety: The piperazine ring is introduced by reacting the benzothiazole derivative with 4-ethylpiperazine. This step often requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

    Attachment of Dichlorobenzoate Group: The final step involves the esterification of the intermediate compound with 2,4-dichlorobenzoic acid. This reaction is typically carried out in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) to promote ester bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzothiazole ring, converting them to amines.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, especially at the positions ortho and para to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids (e.g., AlCl₃) and are conducted under anhydrous conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine moiety would yield N-oxides, while reduction of nitro groups would produce amines. Substitution reactions on the benzothiazole ring can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials with specific properties.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in studies aimed at understanding the mechanisms of these activities.

    Medicine: Due to its biological activities, the compound is explored for potential therapeutic applications, particularly as an anti-inflammatory and anticancer agent.

    Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperazin-1-yl)benzo[d]thiazole: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.

    2-(4-Phenylpiperazin-1-yl)benzo[d]thiazole: Contains a phenyl group on the piperazine ring, which may alter its biological activity.

    2-(4-Benzylpiperazin-1-yl)benzo[d]thiazole: Features a benzyl group, potentially enhancing its lipophilicity and membrane permeability.

Uniqueness

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group on the piperazine ring and the dichlorobenzoate moiety enhances its activity and selectivity towards certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O2S/c1-2-24-7-9-25(10-8-24)20-23-17-6-4-14(12-18(17)28-20)27-19(26)15-5-3-13(21)11-16(15)22/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJTYJTYEZTJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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